molecular formula C10H10N2O3S B8344510 5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione

5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione

Cat. No. B8344510
M. Wt: 238.27 g/mol
InChI Key: BKIMKJQWQCXUFZ-UHFFFAOYSA-N
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Patent
US07763623B2

Procedure details

Mel (2.23 mL, 35.72 mmol) was added to a suspension of 5-ethyl-2-thioxo-2,3-dihydro-1h-pyrano[2,3-d]pyrimidine-4,7-dione (4.0 g, 17.86 mmol) in DMF (40 mL) at room temperature. The reaction mixture was stirred at room temperature overnight. The reaction mixture was then poured into water (250 mL) and filtered through a sintered funnel. The solid residue was washed with water (2×50 mL) and dried under vacuum to give 5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione (4.1 g, 96%).
Name
5-ethyl-2-thioxo-2,3-dihydro-1h-pyrano[2,3-d]pyrimidine-4,7-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:12]2[C:11](=[O:13])[NH:10][C:9](=[S:14])[NH:8][C:7]=2[O:6][C:5](=[O:15])[CH:4]=1)[CH3:2].O.[CH3:17]N(C=O)C>>[CH2:1]([C:3]1[C:12]2[C:11](=[O:13])[NH:10][C:9]([S:14][CH3:17])=[N:8][C:7]=2[O:6][C:5](=[O:15])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
5-ethyl-2-thioxo-2,3-dihydro-1h-pyrano[2,3-d]pyrimidine-4,7-dione
Quantity
4 g
Type
reactant
Smiles
C(C)C1=CC(OC=2NC(NC(C21)=O)=S)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a sintered funnel
WASH
Type
WASH
Details
The solid residue was washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=CC(OC=2N=C(NC(C21)=O)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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